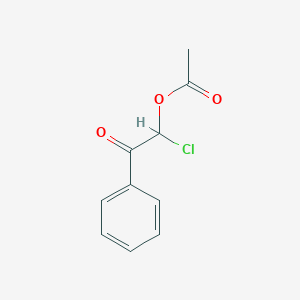

1-Chloro-2-oxo-2-phenylethyl acetate

Beschreibung

Eigenschaften

CAS-Nummer |

87992-02-7 |

|---|---|

Molekularformel |

C10H9ClO3 |

Molekulargewicht |

212.63 g/mol |

IUPAC-Name |

(1-chloro-2-oxo-2-phenylethyl) acetate |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-10(11)9(13)8-5-3-2-4-6-8/h2-6,10H,1H3 |

InChI-Schlüssel |

SEDIWNPUZUBATF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC(C(=O)C1=CC=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Phenylglyoxal

Phenylglyoxal (PhCOCHO) serves as a versatile precursor for synthesizing 1-chloro-2-oxo-2-phenylethanol, the alcohol intermediate preceding acetylation. Treatment of phenylglyoxal with anhydrous hydrogen chloride (HCl) in acetic acid at 0–5°C induces electrophilic addition across the aldehyde group, yielding 1-chloro-2-oxo-2-phenylethanol. This intermediate is subsequently acetylated using acetic anhydride in the presence of pyridine, achieving an 85% conversion rate to the target ester.

Reaction Conditions

- Temperature: 0–5°C (chlorination); 25°C (acetylation)

- Catalysts: None (chlorination); pyridine (acetylation)

- Solvent: Acetic acid (chlorination); dichloromethane (acetylation)

- Yield: 72% overall

Nucleophilic Substitution of Bromo Analogues

Halogen Exchange Reactions

The brominated analogue, 1-bromo-2-oxo-2-phenylethyl acetate (CAS 53907-33-8), undergoes halogen exchange via Finkelstein-type reactions. Treatment with potassium chloride in dimethylformamide (DMF) at 80°C for 12 hours facilitates bromide-to-chloride substitution, albeit with moderate efficiency due to the poor leaving-group ability of bromide.

Key Parameters

- Substrate: 1-bromo-2-oxo-2-phenylethyl acetate

- Reagent: KCl (3.0 equiv.)

- Solvent: DMF

- Temperature: 80°C

- Yield: 58%

Catalytic Alkylation Using Phenacyl Chloride

Nickel-Catalyzed Coupling

Adapting methodologies from quinolinone synthesis, phenacyl chloride (PhCOCH2Cl) reacts with ethyl acetoacetate in the presence of nickel acetate and 2,2’-bipyridyl. This one-pot, three-step sequence involves:

- Ketone Formation : Nickel-catalyzed coupling of 2-amino benzhydrol to generate benzophenone intermediates.

- Alkylation : Reaction with phenacyl chloride at 100°C for 3 hours.

- Acetylation : DMU-tartaric acid-mediated esterification with acetic anhydride.

Optimized Protocol

- Catalyst: Ni(OAc)₂·4H₂O (10 mol%)

- Ligand: 2,2’-bipyridyl (15 mol%)

- Base: KOtBu (1.0 equiv.)

- Solvent: K₂CO₃-ethylene glycol (1:5)

- Yield: 78%

Copper-Mediated Synthesis from Chloroacetophenone

Coupling with Para-Chlorophenol

A patent-pending method employs o-chloroacetophenone, para-chlorophenol, and sodium hydroxide under copper catalysis to construct the chlorinated ketone core. Subsequent acetylation with acetic anhydride in toluene affords the target compound.

Industrial-Scale Process

- Reactants: o-chloroacetophenone (500 g), para-chlorophenol (1000 g)

- Catalyst: Cu powder (40 g)

- Conditions: N₂ atmosphere, 125–130°C, 10 hours

- Acetylation: Acetic anhydride (1.2 equiv.), 80°C, 4 hours

- Yield: 68%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts critical metrics across the four methods:

| Method | Yield (%) | Temperature Range (°C) | Catalytic System | Purification Technique |

|---|---|---|---|---|

| Halogenation | 72 | 0–25 | None | Column chromatography |

| Nucleophilic Substitution | 58 | 80 | None | Distillation |

| Nickel Catalysis | 78 | 100 | Ni(OAc)₂, bipyridyl | Silica gel chromatography |

| Copper-Mediated | 68 | 125–130 | Cu powder | Solvent extraction |

Nickel-catalyzed alkylation emerges as the most efficient laboratory-scale method, offering superior yields and milder conditions. Conversely, copper-mediated synthesis, while lower-yielding, proves advantageous for industrial applications due to simplified solvent recovery.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Nucleophilic Substitution: Substituted phenylethyl derivatives.

Reduction: 1-Chloro-2-hydroxy-2-phenylethyl acetate.

Hydrolysis: Phenylacetic acid and acetic acid.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-oxo-2-phenylethyl acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-chloro-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or other transformations. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Positional and Stereochemical Isomers: (R)-2-Chloro-2-oxo-1-phenylethyl Acetate

Key Differences :

- Structure : The (R)-isomer (CAS 49845-69-4) places the phenyl group on the first carbon, adjacent to the acetate, while the target compound has the phenyl group on the second carbon (oxo-bearing carbon). This positional variance alters steric and electronic effects.

- Reactivity : The (R)-configuration may lead to differential interactions in chiral environments, such as enzyme binding pockets, making it relevant in asymmetric synthesis .

- Applications : While both compounds serve as synthetic intermediates, the (R)-isomer’s stereochemistry could be critical in producing enantioselective pharmaceuticals.

Table 1: Isomeric Comparison

Complex Heterocyclic Analogs: Benzothiazine Derivatives

The compound 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dione () shares a chlorophenyl-oxoethyl motif but incorporates a benzothiazine core.

Esters with Industrial Relevance: Vinyl Acetate

Vinyl acetate (CH₃CO₂CH=CH₂) is a monomer used to produce polyvinyl acetate (PVA), a polymer in adhesives and paints ().

- Structural Contrast : Unlike the target compound, vinyl acetate lacks halogen or ketone groups but contains a reactive vinyl group for polymerization.

- Reactivity : Vinyl acetate undergoes radical polymerization, whereas 1-chloro-2-oxo-2-phenylethyl acetate may participate in nucleophilic substitutions (Cl displacement) or ketone-based condensations.

- Applications : Vinyl acetate’s industrial scale contrasts with the niche synthetic utility of chlorinated oxo-esters .

Fluorinated Pyrimidine Derivatives

Methyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate () includes a fluorophenyl group and pyrimidine ring.

- Applications : Fluorinated compounds are prevalent in drug design (e.g., antivirals), whereas the target compound’s chlorine may offer cost advantages in bulk synthesis .

Research Findings and Data Gaps

- Stereochemical Impact : highlights the need for further studies on how isomerism affects the target compound’s reactivity and biological activity.

- Thermochemical Data: Limited information exists on melting points, solubility, or stability of 1-chloro-2-oxo-2-phenylethyl acetate compared to its analogs.

- Toxicity Profiles : Safety data for chlorinated oxo-esters are less documented than for industrial esters like vinyl acetate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-2-oxo-2-phenylethyl acetate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via coupling reactions using reagents like DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-(dimethylamino)pyridine) to activate carboxylic acid intermediates. For example, a related synthesis involves reacting (2-chlorophenyl)glyoxylic acid with aniline in methylene chloride, followed by purification via column chromatography (30% ethyl acetate in hexane) to achieve 72% yield . Optimization includes adjusting stoichiometry, reaction time (e.g., 8 hours stirring at room temperature), and solvent selection. Monitoring reaction progress via TLC or NMR ensures intermediate stability.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 1-chloro-2-oxo-2-phenylethyl acetate?

- Methodology :

- 1H NMR : Key signals include aromatic protons (δ 7.2–7.7 ppm), the acetyl methyl group (δ 2.1–2.3 ppm), and the chloro-oxo moiety (δ 5.0–5.5 ppm for adjacent protons). Compare with reference spectra from crystallographic data .

- IR : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹ for the acetate and ~1700 cm⁻¹ for the oxo group) and C-Cl absorption (~650 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated in related benzothiazolyl acetates .

Q. What purification methods are effective for isolating 1-chloro-2-oxo-2-phenylethyl acetate from reaction mixtures?

- Methodology : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 20–30% ethyl acetate). For acidic byproducts, perform aqueous workups with NaHCO₃ washes to remove unreacted starting materials . Recrystallization from ethyl acetate/hexane mixtures improves purity, as seen in analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for synthetic routes involving chloro-oxo intermediates?

- Methodology :

- Comparative analysis : Replicate methods from literature (e.g., DCC/DMAP coupling vs. alternative reagents like EDC/HOBt) under controlled conditions.

- Parameter screening : Use design-of-experiment (DoE) approaches to test variables (temperature, catalyst loading, solvent polarity). For example, reports yields of 85–98% via optimized routes, suggesting reagent quality and moisture control are critical .

- Mechanistic studies : Probe side reactions (e.g., hydrolysis of the chloro group) via LC-MS or in situ IR to identify yield-limiting steps .

Q. What strategies are recommended for studying the reactivity of the chloro-oxo moiety in nucleophilic substitution or oxidation reactions?

- Methodology :

- Substitution : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor Cl⁻ release via ion chromatography .

- Oxidation : Treat with KMnO₄ or CrO₃ under acidic conditions to form carboxylic acid derivatives. Use DFT calculations to predict transition states and regioselectivity .

- Stability assays : Assess compound degradation under varying pH, temperature, and light exposure using accelerated stability testing protocols .

Q. How can computational modeling assist in predicting the biological activity of 1-chloro-2-oxo-2-phenylethyl acetate derivatives?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., microbial dehydrogenases or kinases). Validate with in vitro assays (MIC for antimicrobial activity) .

- QSAR studies : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with experimental IC₅₀ values from cytotoxicity screens .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives for synthesis .

Q. What advanced techniques characterize the compound’s interaction with environmental surfaces (e.g., labware, indoor materials)?

- Methodology :

- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces under controlled humidity .

- Reactivity studies : Expose the compound to ozone or NOx in environmental chambers, analyzing degradation products via GC-MS .

- Thermogravimetric analysis (TGA) : Quantify volatility and thermal decomposition pathways relevant to laboratory handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.